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6-Mercaptopurine ribonucleoside triphosphate

Catalog No.
S613026
CAS No.
27652-34-2
M.F
C10H15N4O13P3S
M. Wt
524.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Mercaptopurine ribonucleoside triphosphate

CAS Number

27652-34-2

Product Name

6-Mercaptopurine ribonucleoside triphosphate

IUPAC Name

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C10H15N4O13P3S

Molecular Weight

524.23 g/mol

InChI

InChI=1S/C10H15N4O13P3S/c15-6-4(1-24-29(20,21)27-30(22,23)26-28(17,18)19)25-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)31/h2-4,6-7,10,15-16H,1H2,(H,20,21)(H,22,23)(H,11,12,31)(H2,17,18,19)/t4-,6-,7-,10-/m1/s1

InChI Key

GQNRDWAOABGWGP-KQYNXXCUSA-N

SMILES

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Synonyms

6-mercapto-9 beta-ribofuranosylpurine-5'-triphosphate, 6-mercaptopurine ribonucleoside triphosphate, 6-thioadenosine-5'-triphosphate, 6-thioinosine-5'-triphosphate, SRTP

Canonical SMILES

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Isomeric SMILES

C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

6-Mercaptopurine ribonucleoside triphosphate (6-MRT) is a molecule with a structure similar to adenosine triphosphate (ATP), a vital cellular energy carrier. However, instead of an oxygen atom at the sixth position of its purine ring, 6-MRT has a sulfur atom []. This seemingly minor difference gives 6-MRT interesting properties for scientific research, particularly as a tool to study enzymes involved in RNA processing.

Competitive Inhibitor of T4 RNA Ligase

One of the primary applications of 6-MRT is as a competitive inhibitor of T4 RNA ligase []. T4 RNA ligase is an enzyme crucial for sealing nicks in RNA strands. By incorporating 6-MRT into the RNA chain instead of ATP, researchers can prevent T4 RNA ligase from rejoining the broken ends. This allows them to study the specific role of T4 RNA ligase in various cellular processes involving RNA repair and ligation [].

6-Mercaptopurine ribonucleoside triphosphate is a nucleotide analog derived from the thiopurine compound 6-mercaptopurine. Its chemical formula is C10H15N4O13P3S, and it plays a crucial role in cellular metabolism and nucleic acid synthesis. As a triphosphate derivative, it is involved in various biochemical processes, particularly in the context of purine metabolism and DNA/RNA synthesis.

  • Inhibition of Enzymes: It inhibits enzymes involved in purine metabolism, including hypoxanthine-guanine phosphoribosyltransferase, which is critical for purine salvage pathways. This inhibition results in decreased levels of purine nucleotides, affecting DNA and RNA synthesis .
  • Formation of Thioinosinic Acid: Upon conversion from 6-mercaptopurine, it leads to the formation of thioinosinic acid, which further inhibits the conversion of inosinic acid to xanthylic acid and adenylic acid .

The biological activity of 6-mercaptopurine ribonucleoside triphosphate is primarily linked to its role as an antimetabolite:

  • Antitumor Activity: It exhibits significant antitumor activity by interfering with nucleic acid synthesis, making it effective in treating acute lymphoblastic leukemia and other malignancies .
  • Immunosuppressive Effects: The compound also possesses immunosuppressive properties, which can be beneficial in managing autoimmune diseases and preventing transplant rejection .

The synthesis of 6-mercaptopurine ribonucleoside triphosphate can be achieved through various methods:

  • Phosphorylation of 6-Mercaptopurine Ribonucleoside: The ribonucleoside form can be phosphorylated using ATP or other phosphate donors to yield the triphosphate form. This process typically involves enzymatic reactions catalyzed by kinases.
  • Chemical Synthesis: Chemical approaches may involve the use of activated phosphate groups that react with the ribonucleoside to form the triphosphate .

6-Mercaptopurine ribonucleoside triphosphate has several applications:

  • Cancer Treatment: It is primarily used in chemotherapy regimens for leukemia and certain solid tumors due to its ability to inhibit cell proliferation .
  • Research Tool: In biochemical research, it serves as a valuable tool for studying purine metabolism and the mechanisms of action of antimetabolites.

Studies have shown that 6-mercaptopurine ribonucleoside triphosphate interacts with various biological molecules:

  • Enzyme Interactions: It competes with natural substrates for binding to enzymes involved in nucleotide metabolism, thereby altering metabolic pathways .
  • Drug Interactions: The compound may interact with other medications that affect purine metabolism or immune responses, necessitating careful monitoring during combination therapies.

Several compounds share structural or functional similarities with 6-mercaptopurine ribonucleoside triphosphate. Here are some notable examples:

Compound NameStructure TypePrimary UseUnique Features
6-Thioguanine ribonucleoside triphosphateNucleotide analogAnticancer agentMore potent immunosuppressive effects than 6-Mercaptopurine
AzathioprineProdrug of 6-MercaptopurineImmunosuppressantConverted to 6-Mercaptopurine in vivo
FludarabineNucleotide analogAntileukemic agentActs as a purine analog but has a different mechanism of action
ClofarabineNucleotide analogTreatment for leukemiaExhibits activity against both dividing and non-dividing cells

These compounds highlight the unique properties of 6-mercaptopurine ribonucleoside triphosphate while demonstrating variations in their mechanisms and applications. Each compound's specific structural features contribute to its unique pharmacological profile and therapeutic uses.

XLogP3

-4.4

Wikipedia

6-Mercaptopurine ribonucleoside triphosphate

Dates

Last modified: 04-14-2024

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